lithium;phenylmethanamine
Description
Contextualization within Organolithium Reagent Chemistry
Organolithium reagents are a class of organometallic compounds characterized by a direct bond between a carbon and a lithium atom (C-Li). wikipedia.orgnumberanalytics.com This bond is highly polarized due to the large difference in electronegativity between carbon and lithium, placing most of the electron density on the carbon atom. wikipedia.orgwikidoc.org This polarization effectively creates a carbanion, making organolithium compounds exceptionally strong bases and potent nucleophiles. wikipedia.orgwikidoc.org Their high reactivity makes them indispensable tools in organic synthesis for a variety of transformations. numberanalytics.comnumberanalytics.com
The general structure of an organolithium reagent is R-Li, where R represents an organic group. numberanalytics.comnumberanalytics.com These reagents are known to exist as aggregates in both solid and solution phases, with the degree of aggregation depending on the organic substituent, the solvent, and the temperature. wikidoc.org For instance, n-butyllithium exists as a hexamer in benzene (B151609) and a tetramer in tetrahydrofuran (B95107) (THF). wikidoc.org
The reactivity of organolithium reagents allows them to participate in several key synthetic operations:
Deprotonation: As powerful bases, they are frequently used to deprotonate a wide range of organic compounds, including those with very weakly acidic protons like terminal alkynes or C-H bonds alpha to a carbonyl group to form lithium enolates. wikipedia.org Sterically hindered lithium amides such as lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are particularly valued as non-nucleophilic strong bases. wikipedia.org
Nucleophilic Addition: They readily add to electrophilic multiple bonds, most notably carbonyl groups in aldehydes and ketones to form alcohols. wikipedia.org
Metal-Halogen Exchange: This is a rapid reaction used to convert aryl and alkenyl halides into the corresponding organolithium compounds, often at very low temperatures. wikipedia.org
Transmetalation: Organolithium reagents are often used as precursors to generate other organometallic compounds, such as organocopper (Gilman) reagents, organotin, and organosilicon compounds. wikipedia.orgwikidoc.org
Significance of Lithium Benzylamide (Lithium;Phenylmethanamine) and Related Compounds as Synthetic Intermediates and Reagents
Lithium benzylamide (C₇H₈LiN) is a member of the lithium amide (LiNR₂) family. wikipedia.orgnih.gov Unlike organolithium reagents which feature a C-Li bond, lithium amides possess a more polar N-Li bond, making them strong bases but generally less nucleophilic at the nitrogen atom, especially when the R groups are bulky. This characteristic allows them to be used selectively for deprotonation reactions where nucleophilic addition might be an undesired side reaction. wikipedia.org
The significance of lithium benzylamide and related structures lies in their versatile application as both key reagents and synthetic intermediates. Research has demonstrated their utility in several areas of synthetic chemistry. For example, lithium benzylamide has been employed in the Michael addition to α,β-unsaturated esters, a key step in the asymmetric synthesis of β-lactams. ox.ac.uk It is also used in the synthesis of sulfinamides through treatment with appropriate sulfur-containing precursors. researchgate.net
A notable application of a related compound, N-benzylbenzamide, is its use as a stoichiometric reagent for the accurate titration of alkyllithium solutions. bohrium.com The reaction with an alkyllithium like butyllithium (B86547) generates a deep blue dianion, providing a sharp and easily detectable endpoint. bohrium.com This method is precise for various alkyllithiums and can also be used for titrating less reactive species like aryllithiums and LDA at slightly higher temperatures. bohrium.com
Furthermore, lithiated species derived from substituted benzylamines and benzamides are crucial intermediates in more complex transformations. Lithiated benzamides, for instance, can undergo photochemical electrocyclic ring-closing reactions to produce complex cyclic structures like cycloheptatrienes. ukri.org The deprotonation of N-(α-methylbenzyl)-N-isopropyl-p-methoxybenzamide with t-BuLi creates a configurationally stable tertiary benzyllithium (B8763671) derivative, which can undergo stereospecific dearomatization-cyclization reactions. ua.es These examples highlight how the benzylamine (B48309) framework can be modified and lithiated to serve as a precursor for intricate molecular architectures.
Table 1: Properties of Lithium Benzylamide
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₇H₈LiN | nih.gov |
| Molecular Weight | 113.1 g/mol | nih.gov |
| InChIKey | ZLRWTBOIOQQDBJ-UHFFFAOYSA-N | nih.gov |
| Parent Compound | Benzylamine | nih.gov |
Table 2: Selected Applications of Lithium Benzylamide and Related Compounds
| Reagent/Intermediate | Application | Description | Source |
|---|---|---|---|
| Lithium Benzylamide | Michael Addition | Acts as a nucleophile in the asymmetric synthesis of β-lactams. | ox.ac.uk |
| Lithium Benzylamide | Sulfinamide Synthesis | Reacts with sulfinyl precursors to deliver sulfinamides. | researchgate.net |
| N-Benzylbenzamide | Titration Reagent | Forms a colored dianion upon reaction with alkyllithiums, allowing for accurate concentration determination. | bohrium.com |
| Lithiated Benzamides | Photochemical Synthesis | Undergoes photochemical transformations to form complex ring systems like cycloheptatrienes. | ukri.org |
| Lithiated N-arylbenzamides | Aroylation | Promotes the benzylic aroylation of toluenes via a directed ortho-lithiation mechanism. | sciengine.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
143494-28-4 |
|---|---|
Molecular Formula |
C7H8LiN |
Molecular Weight |
113.1 g/mol |
IUPAC Name |
lithium;phenylmethanamine |
InChI |
InChI=1S/C7H8N.Li/c8-6-7-4-2-1-3-5-7;/h1-4H,6,8H2;/q-1;+1 |
InChI Key |
ASRTWHGLSFAHSD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C([C-]=C1)CN |
Origin of Product |
United States |
Synthetic Methodologies for Lithium Benzylamide and Derivatives
Direct Metalation of Phenylmethanamine (Benzylamine) with Organolithium Bases
The most common and straightforward method for the preparation of lithium benzylamide is the direct metalation (deprotonation) of phenylmethanamine (benzylamine). This reaction involves treating benzylamine (B48309) with a strong organolithium base, typically an alkyllithium such as n-butyllithium (n-BuLi). The organolithium reagent acts as a superbase, abstracting the acidic proton from the nitrogen atom of the amine to form the lithium amide salt and a non-reactive alkane byproduct. thieme-connect.de This acid-base reaction is highly favorable due to the significant difference in pKa between the N-H bond of the amine and the C-H bond of the corresponding alkane. The general principle of this reaction is an adaptation of electrophilic aromatic substitution, where the organolithium first interacts with a heteroatom Lewis base (in this case, the nitrogen of the amine) before deprotonation occurs. wikipedia.org
This direct lithiation is a fundamental technique for generating a wide variety of lithium amides, not just for benzylamine. For instance, the widely used base lithium diisopropylamide (LDA) is synthesized in-situ using the same principle, by reacting diisopropylamine with n-butyllithium. thieme-connect.de
The formation of lithium benzylamide via direct metalation is a stoichiometric process. Typically, one equivalent of the organolithium base is required to deprotonate one equivalent of the parent amine. The reaction is rapid and generally quantitative, especially when carried out at low temperatures (e.g., -78°C to 0°C) in an inert solvent like tetrahydrofuran (B95107) (THF). thieme-connect.deorgsyn.org
The precise stoichiometry is critical for subsequent reactions where the lithium amide is used as a reagent. For this reason, the concentration of the alkyllithium solution is often determined by titration before use. A common titration method involves using a known amount of a suitable proton source, such as N-benzylbenzamide, which produces a distinct color change upon complete deprotonation, indicating the endpoint of the titration and allowing for the calculation of the precise molarity of the organolithium reagent. orgsyn.org This ensures that an exact equivalent of the base is used to generate the lithium amide, avoiding the presence of unreacted alkyllithium which could interfere with later steps.
| Reactant A | Reactant B | Stoichiometry (A:B) | Product | Typical Conditions |
| Benzylamine | n-Butyllithium | 1:1 | Lithium Benzylamide | THF, -78°C to 0°C |
| Diisopropylamine | n-Butyllithium | 1:1 | Lithium Diisopropylamide | THF, -78°C to 0°C |
The choice of solvent and the use of additives can significantly impact the formation and reactivity of lithium benzylamide. Organolithium reagents exist as aggregates in hydrocarbon solvents, which reduces their basicity. researchgate.net Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are effective at deaggregating these clusters by coordinating to the lithium cation, thereby increasing the reactivity of the base. uwindsor.ca THF is generally more effective at this than diethyl ether. uwindsor.ca
Coordinating additives, which act as Lewis bases, are often used to further enhance the reactivity of organolithium bases.
TMEDA (N,N,N',N'-Tetramethylethylenediamine) : This bidentate ligand chelates the lithium ion, breaking down the organolithium aggregates into more reactive monomers or dimers. researchgate.net This leads to a significant rate acceleration in metalation reactions. researchgate.netharvard.edu The increased basicity allows for deprotonations that might be slow or inefficient otherwise.
(-)-Sparteine : This chiral diamine is used as a chiral ligand in asymmetric deprotonations. When complexed with an organolithium base like sec-butyllithium, it can create a chiral environment that allows for the enantioselective deprotonation of prochiral substrates. researchgate.netbris.ac.uk While more commonly associated with asymmetric deprotonation of carbon acids, the principle extends to the generation and application of chiral lithium amide bases. bris.ac.uk
HMPA (Hexamethylphosphoramide) : HMPA is a highly polar, aprotic solvent additive known to strongly solvate cations, leading to highly reactive, "naked" anions. However, its influence can be complex; it can either promote or retard the formation of mixed aggregates between lithium amides and other lithium salts. cornell.edu
The effect of these additives is summarized in the table below.
| Additive | Function | Effect on Reaction | Reference |
| TMEDA | Chelating diamine | Breaks down organolithium aggregates, increases basicity and reaction rate. | researchgate.netharvard.edu |
| (-)-Sparteine | Chiral chelating diamine | Forms chiral complexes with organolithiums for asymmetric deprotonation. | researchgate.netbris.ac.uk |
| HMPA | Strong cation solvator | Increases anionic reactivity; can influence mixed aggregate formation. | cornell.edu |
Alternative Preparative Routes for Lithium Benzylamide Species
While direct deprotonation of benzylamine is the most common method, other routes for synthesizing lithium amides exist in principle. A classical method for preparing the parent lithium amide (LiNH₂) involves the reaction of lithium metal with liquid ammonia (B1221849), often catalyzed by a transition metal compound. google.com Another known method involves reacting lithium metal with gaseous ammonia at high temperatures. google.com
A more modern, alternative two-step method for producing lithium amide (LiNH₂) involves first reacting lithium metal with ammonia to form lithium bronze, followed by reacting the bronze with a 1,3-diene or an arylolefin in a solvent. google.com However, the application of these specific methods—dissolving metal reduction or high-temperature gas-phase reactions—for the synthesis of N-substituted lithium amides like lithium benzylamide is not commonly reported in standard organic synthesis literature. The direct deprotonation of benzylamine with organolithium bases remains the most practical and widely adopted laboratory-scale procedure due to its simplicity, high yield, and mild reaction conditions.
Another potential but less direct route could involve a transmetalation reaction, for example, by reacting an N-silylated or N-stannylated benzylamine derivative with an organolithium reagent. However, given the acidity of the N-H proton, direct deprotonation is almost always the preferred and more atom-economical pathway.
Preparation of Chiral Lithium Amides Derived from Phenylmethanamine Derivatives
Chiral lithium amides are powerful tools for asymmetric synthesis, capable of effecting enantioselective deprotonations of prochiral substrates like ketones and epoxides. bham.ac.ukorganicreactions.org These bases are typically prepared by the direct deprotonation of a chiral amine with an organolithium reagent, analogous to the synthesis of lithium benzylamide. purdue.edu
A common precursor for such chiral bases is (R)- or (S)-α-methylbenzylamine (also known as 1-phenylethylamine), a readily available chiral derivative of phenylmethanamine. Deprotonation of this amine or its derivatives yields a chiral lithium amide that can effectively control the stereochemical outcome of a reaction. bham.ac.uk For example, lithium (R,R)-bis(α-methylbenzyl)amide, prepared from the corresponding chiral secondary amine, is a widely used base for the asymmetric deprotonation of prochiral cyclic ketones. nih.gov
The process involves treating the chiral amine, often in the presence of LiCl (which can be generated in situ by using the amine hydrochloride salt), with n-BuLi in a solvent like THF at low temperatures. nih.gov The resulting chiral lithium amide is then used to desymmetrize a prochiral substrate.
Examples of Chiral Lithium Amides from Phenylmethanamine Derivatives:
| Chiral Amine Precursor | Resulting Chiral Lithium Amide | Application Example | Reference |
| (R)-α-Methylbenzylamine | Lithium (R)-α-methylbenzylamide | Asymmetric deprotonation | bham.ac.uk |
| (R,R)-N,N-Bis(1-phenylethyl)amine | Lithium (R,R)-bis(1-phenylethyl)amide | Desymmetrization of N-trialkylsilyl dimethyl sulfoximines | nih.gov |
| N-benzyl-N'-aryl-N-isopropyl urea | Chiral benzyllithium (B8763671) species (via deprotonation with a chiral lithium amide) | Asymmetric α-arylation of benzylamines | bris.ac.uk |
The development of novel chiral bases derived from amino acids like L-valine also draws inspiration from the structural features of established chiral lithium amides, highlighting the importance of this class of reagents in modern organic synthesis. purdue.edu
Reactivity and Mechanistic Studies of Lithium Phenylmethanamine Species
Nucleophilic Reactivity
Lithium phenylmethanamine, more commonly referred to as lithium benzylamide, is a potent nucleophile owing to the localized negative charge on the nitrogen atom. Its reactivity is harnessed in a variety of carbon-nitrogen bond-forming reactions, which are fundamental in organic synthesis. The benzyl (B1604629) group provides steric bulk and electronic effects that influence the reagent's stability and selectivity in chemical transformations.
Lithium amides, including lithium benzylamide, readily participate in nucleophilic addition reactions with electrophilic carbonyl carbons of aldehydes and ketones. masterorganicchemistry.com The reaction mechanism commences with the attack of the amide's nitrogen on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield a hemiaminal (also known as a carbinolamine). libretexts.orglibretexts.org Depending on the reaction conditions and the structure of the reactants, this intermediate can be stable or undergo dehydration to form an imine, particularly when a primary amine is used. libretexts.orglibretexts.org
Nucleophilic Attack: The primary amine attacks the carbonyl carbon.
Proton Transfer: A proton is transferred to form a neutral carbinolamine. libretexts.org
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of water, forming a C=N double bond and resulting in a positively charged iminium ion. libretexts.org
Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. libretexts.org
Similarly, lithium benzylamide can add to the carbon-nitrogen double bond of imines, a process that is crucial for the synthesis of more complex amine structures. This reaction is analogous to the addition to carbonyls, where the amide nitrogen attacks the electrophilic imine carbon to form a new C-N bond and an aminal intermediate after quenching.
The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful method for forming carbon-nitrogen bonds. beilstein-journals.orggeorgiasouthern.edu Lithium benzylamide serves as an effective nucleophile in these reactions, adding to α,β-unsaturated carbonyl compounds like esters, ketones, and nitriles. researchgate.netmdpi.com The reaction is typically highly efficient and atom-economical. georgiasouthern.edu When primary amines are used as the nucleophile with certain substrates, the initial Michael adduct can undergo a subsequent intramolecular cyclization, providing a pathway to nitrogen-containing heterocyclic compounds. nih.govfrontiersin.org
The general mechanism involves the 1,4-addition of the lithium amide to the β-carbon of the α,β-unsaturated system, generating a resonance-stabilized enolate intermediate. This enolate is then protonated during workup to give the final β-amino compound. The reaction can be promoted by various catalysts or, in the case of strong nucleophiles like lithium amides, can proceed readily without catalysis. beilstein-journals.org
Significant progress has been made in controlling the stereochemical outcome of aza-Michael reactions. The use of chiral lithium amides has proven to be a highly effective strategy for achieving asymmetric induction. For instance, the asymmetric aza-Michael addition of homochiral lithium benzylamides to α,β-unsaturated esters is a well-established method for producing enantioenriched β-amino esters. researchgate.net
Quantum mechanics/molecular mechanics studies have shown that the diastereoselectivity is primarily governed by the steric and electronic properties of the N-substituents on the lithium amide. In the case of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, theoretical calculations predicted a Si/Re diastereoselective ratio of 99:1, which aligns well with experimental observations. researchgate.net The stereochemical outcome is dictated by the preferred orientation of the amide's phenyl rings in the transition state. researchgate.net The addition of salt additives, such as lithium bromide (LiBr), can also influence the yield and diastereoselectivity by affecting the aggregation state and geometry of the lithium amide in solution. mit.edu
| Lithium Amide Base | Additive | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Lithium Diisopropylamide (LDA) | None | 25 | - | mit.edu |
| Lithium N-methylpiperazide | None | 60 | - | mit.edu |
| Lithium N-methylpiperazide | LiBr | 92 | 2.5:1.0 | mit.edu |
| Lithium Diisopropylamide (LDA) | LiBr | 37 | - | mit.edu |
The mechanism of the aza-Michael reaction has been subject to detailed theoretical investigation. researchgate.net For the asymmetric addition of homochiral lithium benzylamides, computational studies have elucidated the key transition state geometries. The favored transition states often adopt a "V-stacked" orientation of the amide's phenyl rings, which minimizes steric hindrance and optimizes orbital overlap. researchgate.net The coordination of solvent molecules, such as tetrahydrofuran (B95107) (THF), to the lithium cation is also a critical factor in stabilizing the transition state and influencing selectivity. researchgate.net
The reaction proceeds through the formation of a C-N bond at the β-carbon of the unsaturated ester, leading to a Z-enolate intermediate prior to the final electrophilic quenching step. researchgate.net The entire process involves a delicate balance of steric interactions, solvent effects, and the aggregation state of the lithium amide. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comchemistrysteps.com This reaction is typically feasible when the aromatic ring is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com
Lithium benzylamide is a sufficiently strong nucleophile to participate in SNAr reactions. It can effectively displace leaving groups such as halides or alkoxy groups from activated aromatic systems. acs.org The mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.com
Addition Step: The nucleophilic amide attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the activating electron-withdrawing groups. chemistrysteps.com
Elimination Step: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product. chemistrysteps.com
A notable application is the direct amination of aromatic ethers, where lithium amides can substitute an alkoxy group, a transformation that has been demonstrated to be a viable synthetic route. acs.org
| Aromatic Substrate | Nucleophile | Leaving Group | Activating Group | Product | Reference |
|---|---|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | CH3O- | Cl- | -NO2 (ortho, para) | 1-Methoxy-2,4-dinitrobenzene | masterorganicchemistry.com |
| Methoxy(hetero)arenes | Lithium Amides | CH3O- | (Varies) | Amino(hetero)arenes | acs.org |
| Activated Aryl Halides | Amines (e.g., NH3) | Halide | -NO2, -CN, etc. | Substituted Anilines | chemistrysteps.com |
The synthesis of α-silylamines is an important transformation as these compounds are valuable synthetic intermediates. While direct α-silylation of simple amines like phenylmethanamine is challenging, related lithium-mediated methods have been developed. One prominent method involves the reaction of aldehydes with (trimethylsilyl)dialkylamines and a silyllithium reagent, such as phenyldimethylsilyllithium, in an ethereal solution containing lithium perchlorate. rsc.org This "aminosilylation" process yields α-silylated N,N-dialkylamines in good to excellent yields. rsc.org
Although this specific method does not use lithium benzylamide directly as a reagent, it highlights the utility of lithium-based reagents in constructing the C-Si bond alpha to a nitrogen atom. The general strategy for forming α-functionalized amides often involves the generation of a carbanion alpha to the nitrogen, which is then trapped with an electrophile. researchgate.net The use of a strong, non-nucleophilic lithium amide base like lithium diisopropylamide (LDA) is a common method for generating such carbanions (enolates) from carbonyl compounds, which can then be silylated. researchgate.net
Conjugate Addition (Aza-Michael) Reactions
Basic Reactivity (Deprotonation/Metalation)
Lithium phenylmethanamine is a strong base capable of deprotonating a range of carbon and heteroatom acids. This reactivity is fundamental to its application in organic synthesis, particularly in the generation of carbanionic intermediates.
Directed Ortho-Metalation (DoM) Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent. While alkyllithiums are common bases for this purpose, lithium amides can also be employed.
The amide functionality, particularly in the form of N-substituted benzamides, is an effective DMG. Research has shown that N-benzylpivalamide and N'-benzyl-N,N-dimethylurea can be ortho-lithiated. In these cases, a strong alkyllithium base like tert-butyllithium is typically used to effect the deprotonation. For instance, the lithiation of N-benzylpivalamide with t-BuLi results in a mixture of ortho- and benzylic-lithiated species. However, clean ortho-lithiation can be achieved through bromine-lithium exchange of N-(2-bromobenzyl)pivalamide. proquest.com
Furthermore, N'-(4-substituted benzyl)-N,N-dimethylureas and N-(4-substituted benzyl)pivalamides undergo direct ortho-lithiation with t-BuLi at -78 °C. researchgate.net In the case of N'-(2-methylphenyl)-N,N-dimethylurea, lithiation with t-BuLi occurs on both the nitrogen and the benzylic methyl group. arkat-usa.org The regioselectivity of these reactions is influenced by factors such as the nature of the substituents on the aromatic ring and the specific organolithium base used. For example, the lithiation of N-(2-methoxybenzyl)pivalamide occurs ortho to the methoxy group rather than the pivaloylaminomethyl group. researchgate.netresearchgate.net
While these examples demonstrate the principle of DoM on benzylamine (B48309) derivatives, specific studies employing lithium benzylamide as the base for the ortho-metalation of other aromatic substrates are not extensively documented in the reviewed literature. The primary role observed is that of the benzylamino moiety acting as a directing group.
Enolate Formation
The formation of enolates from carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic chemistry. Strong, non-nucleophilic bases are required to achieve rapid and quantitative deprotonation of the α-carbon. Lithium diisopropylamide (LDA) is the most commonly used base for this purpose due to its strong basicity and steric bulk, which minimizes nucleophilic attack at the carbonyl carbon. arkat-usa.orgresearchgate.netcmu.edu
The choice of base and reaction conditions can influence the regioselectivity of enolate formation from unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. Kinetic control, favoring the less substituted enolate, is typically achieved using a strong, sterically hindered base like LDA at low temperatures. arkat-usa.org
While the principles of enolate formation are well-established, specific research detailing the use of lithium phenylmethanamine as the primary base for generating enolates from carbonyl compounds is not prevalent in the surveyed literature. The reactivity of lithium benzylamide in this context, including its efficacy and selectivity compared to standard bases like LDA, remains an area requiring further investigation.
Asymmetric Deprotonation of Prochiral Substrates
The enantioselective deprotonation of prochiral ketones using chiral lithium amides is a powerful method for the synthesis of enantioenriched compounds. nih.goviupac.orgrsc.org This strategy relies on the ability of a chiral base to selectively remove one of two enantiotopic protons, leading to a chiral enolate that can be trapped with an electrophile.
A common substrate for these studies is 4-tert-butylcyclohexanone, due to its conformationally locked nature. rsc.orgnih.gov Various chiral lithium amides, often derived from chiral amines like 1-phenylethylamine, have been shown to induce significant enantioselectivity in the deprotonation of this and other prochiral ketones. nih.govnih.gov The level of enantioselectivity is influenced by the structure of the chiral ligand, the presence of additives such as lithium chloride, and the reaction conditions. iupac.org
The following table illustrates the enantiomeric excess (ee) achieved in the deprotonation of 4-tert-butylcyclohexanone using different polymer-supported chiral lithium amide bases.
| Entry | R Group of Chiral Amine | ee (%) of Silyl Enol Ether |
| 1 | Methyl | 82 |
| 2 | Isopropyl | 75 |
| 3 | Phenyl | 58 |
| 4 | tert-Butyl | 43 |
Data sourced from studies on polymer-supported chiral lithium amides. nih.gov
Although the field of asymmetric deprotonation using chiral lithium amides is well-developed, specific examples utilizing chiral derivatives of phenylmethanamine as the base are not extensively reported in the reviewed literature. The existing research provides a strong framework for how such reagents might behave, but dedicated studies are needed to confirm their efficacy and selectivity.
Rearrangement Reactions
Lithiated species derived from phenylmethanamine can be involved in various rearrangement reactions, which are powerful tools for skeletal transformations in organic synthesis. Two notable examples are the Wittig and Sommelet-Hauser rearrangements.
The nih.govnih.gov-Wittig rearrangement involves the transformation of an ether into an alcohol upon treatment with a strong base. The mechanism is believed to proceed through the formation of a radical-ketyl pair following deprotonation alpha to the ether oxygen. researchgate.net The N-butylcarboxamide group has been shown to be an effective promoter for the nih.govnih.gov-Wittig rearrangement of aryl benzyl ethers, allowing for the synthesis of diarylmethanols. libretexts.org
The Sommelet-Hauser rearrangement is a nih.govnist.gov-sigmatropic rearrangement of certain benzyl quaternary ammonium salts, typically mediated by an alkali metal amide. nih.gov The reaction proceeds through the formation of a nitrogen ylide, which then rearranges to form a new carbon-carbon bond at the ortho position of the aromatic ring. nih.govrsc.org This rearrangement competes with the Stevens rearrangement, a nih.govnih.gov-migration. While sodium amide is a common base for this transformation, alkyllithiums can also be used. nih.gov Specific studies detailing the use of lithium phenylmethanamine as the base in these rearrangements are not widely available, though its basic character suggests it could potentially effect these transformations.
Reduction Chemistry Involving Lithium and Phenylmethanamine-Derived Solvents/Substrates
Solutions of lithium in amine solvents are powerful reducing systems capable of reducing a variety of functional groups, most notably aromatic rings in the Birch and Benkeser reductions. wikipedia.orgias.ac.in The Benkeser reduction, which employs lithium in low-molecular-weight alkylamines, is often more potent than the classical Birch reduction (lithium or sodium in liquid ammonia). ias.ac.in This system can reduce polycyclic aromatic hydrocarbons to a mixture of cyclohexenes and cyclohexanes. nist.gov
A significant application of lithium-amine systems is in deprotection strategies. The debenzylation of N-benzylamides and lactams, which can be resistant to catalytic hydrogenolysis, has been successfully achieved using lithium in n-propylamine. nsf.gov Reductions of various compounds have been described using lithium and ethylenediamine in low molecular weight amine solvents. nsf.gov A recent development has shown that a combination of lithium and ethylenediamine in tetrahydrofuran can effect Birch-type reductions at ambient temperature, offering an operational advantage over the traditional cryogenic conditions. This system has been used to reduce benzylamine itself to the corresponding diene in 52% yield. aps.org
The following table summarizes the reduction of various substrates using lithium in amine solvents.
| Substrate | Reducing System | Product | Yield (%) |
| Naphthalene | Lithium, ethylamine/dimethylamine | Mixture of decalins | - |
| Benzylamine | Lithium, ethylenediamine/THF | 1,4-Cyclohexadienemethanamine | 52 |
| N-Benzylpilolactam | Lithium, n-propylamine | Pilolactam | Good |
| N-Benzyl-N-methyldecanoic acid amide | Lithium, t-butylamine/N,N'-dimethylethylenediamine | N-Methyldecanoic acid amide | 70 |
| Thioanisole | Lithium, n-propylamine/ethylenediamine | Thiophenol | 74 |
| Naphthalene | Lithium, ethylenediamine/THF | 1,4,5,8-Tetrahydronaphthalene | 94 |
Data compiled from various studies on lithium-amine reductions. nist.govnsf.govaps.org
While these results highlight the utility of lithium in various amine solvents, including the reduction of benzylamine itself, comprehensive studies focusing specifically on phenylmethanamine as the solvent and its impact on the selectivity and mechanism of these reductions are needed for a complete understanding.
Hydrogen Release Mechanisms from Lithiated Primary Amines
Lithiated primary amines have garnered interest as potential materials for hydrogen storage. The thermal decomposition of these materials can lead to the release of hydrogen gas. rsc.orgnist.govnih.gov The mechanism of dehydrogenation is a key area of study to optimize the conditions for hydrogen release and storage.
For lithiated primary amines, a proposed mechanism for hydrogen release involves an α,β-LiH elimination. rsc.orgnist.govnih.gov This process is thought to be mediated by the lithium atom and creates a more energetically favorable pathway for the selective release of H₂. The mechanism likely involves the transfer of a β-hydrogen from a carbon atom to the lithium, forming a Li-H moiety. This hydride then reacts with an α-hydrogen on the nearby nitrogen atom, leading to the elimination of H₂ and the formation of a lithium imine species. nist.gov
This proposed mechanism is supported by studies on related systems, such as lithium amidoboranes, where a similar interaction between a hydridic hydrogen and a protic hydrogen leads to H₂ evolution. proquest.comaps.org The decomposition of lithium amide (LiNH₂) itself to lithium imide (Li₂NH) and ammonia (B1221849) is another related process, and the mechanism is thought to involve the formation and migration of defects within the crystal lattice.
While these studies provide a general mechanistic framework, detailed kinetic and thermodynamic data specifically for the hydrogen release from lithium phenylmethanamine are not extensively available in the reviewed literature. Further research is required to fully elucidate the specific pathways and intermediates involved in the dehydrogenation of this particular lithiated primary amine.
Structural Elucidation and Spectroscopic Characterization
Solid-State Structures via X-ray Crystallography
X-ray crystallography provides definitive insights into the molecular structure of lithium benzylamide in the crystalline phase, revealing the precise bonding arrangements, coordination numbers, and the tendency of the Li-N units to associate into larger aggregates.
In the solid state, the lithium centers in lithium amide structures typically adopt low coordination numbers, a consequence of the small ionic radius of the Li⁺ ion. libretexts.org For lithium benzylamide and its analogues, lithium cations are most commonly observed in three- or four-coordinate environments.
Three-coordinate Lithium: A trigonal planar geometry is often found when the lithium atom is bonded to three nitrogen atoms from bridging benzylamide ligands. This arrangement is common in lower-order aggregates or in structures where steric hindrance from the bulky benzyl (B1604629) groups prevents higher coordination. nih.gov
Four-coordinate Lithium: A distorted tetrahedral geometry is prevalent in more complex or solvated structures. In these cases, the lithium center's coordination sphere can be completed by nitrogen atoms from benzylamide ligands and oxygen or nitrogen atoms from coordinating solvent molecules like tetrahydrofuran (B95107) (THF) or diethyl ether. In polymeric or higher-order aggregates, the lithium can be coordinated by four bridging nitrogen atoms.
Lithium amides, including lithium benzylamide, exhibit a strong tendency to form aggregates in the solid state to saturate the coordination sphere of the lithium cations. Monomeric species are rare and typically require bulky substituents or strong coordination by donor solvents to be isolated.
Dimeric Structures: Dimers often feature a central four-membered (LiN)₂ ring, where two lithium atoms and two nitrogen atoms are arranged in a planar or slightly puckered rhombus. Each lithium atom is typically coordinated by two bridging nitrogen atoms. The coordination sphere of lithium may be completed by solvent molecules.
Polymeric Structures: In the absence of strongly coordinating solvents or with less sterically demanding amides, lithium benzylamide can form extended polymeric chains or ladder-like structures. These structures are built from repeating (LiN) units, where amide ligands bridge between multiple lithium centers, leading to an infinite one-, two-, or three-dimensional network. For instance, some unsolvated lithium amides form infinite helical chains.
Higher-Order Aggregates: More complex aggregates, such as trimers, tetramers, or hexamers, have also been characterized for related lithium amides, particularly in the presence of coordinating solvents. rsc.org These often adopt cage-like or stacked-ring structures, such as the cubane-like tetramer observed for other organolithium compounds. The specific aggregate formed is a delicate balance between the steric bulk of the benzyl group, the presence of coordinating solvents, and the conditions of crystallization.
Solution-State Behavior via Advanced NMR Spectroscopy
In solution, lithium benzylamide exists as a dynamic equilibrium of different aggregated species. Advanced NMR spectroscopy is the most powerful tool for studying this behavior, providing information on structure, aggregation, and dynamic processes.
By observing multiple different nuclei, a more complete picture of the solution structure can be assembled. The use of ⁶Li and ¹⁵N isotopic labeling is often employed to simplify spectra and obtain crucial coupling information.
⁷Li and ⁶Li NMR: The chemical shift of lithium is highly sensitive to its coordination environment and the state of aggregation. northwestern.edu Different aggregates (e.g., dimer, tetramer) in solution typically give rise to distinct signals in the ⁷Li or ⁶Li NMR spectrum, although rapid exchange between species can lead to a single, averaged signal. The sharper lines of ⁶Li are particularly advantageous for resolving small chemical shift differences and observing scalar couplings. huji.ac.il
¹⁵N NMR: Direct observation of the nitrogen atom via ¹⁵N NMR spectroscopy provides invaluable data on the Li-N bond. wpmucdn.com The ¹⁵N chemical shift is indicative of the aggregation state. Furthermore, in ⁶Li and ¹⁵N doubly-labeled samples, the observation of one-bond scalar coupling (¹J₆Li-¹⁵N) confirms the existence of a covalent Li-N bond and can be used to count the number of lithium atoms bonded to a specific nitrogen in an aggregate. doi.org
¹³C NMR: ¹³C NMR provides information about the carbon framework of the benzylamide ligand. The chemical shift of the benzylic carbon (α-carbon) is particularly sensitive to the proximity of the lithium cation and the degree of aggregation.
| Aggregate Type | Typical ⁷Li Chemical Shift (ppm) | Typical ¹⁵N Chemical Shift (ppm) | ¹J(⁶Li-¹⁵N) (Hz) | Key Structural Feature |
|---|---|---|---|---|
| Dimer | 1.0 - 2.0 | Varies | 4 - 6 | (LiN)₂ cyclic core |
| Trimer | 1.5 - 2.5 | Varies | 3 - 5 | (LiN)₃ cyclic core |
| Tetramer | 2.0 - 3.0 | Varies | ~3 | (LiN)₄ cubane-like core |
The interaction between the lithium cation and the benzylamide anion, as well as with solvent molecules, dictates the solution structure. This ranges from intimate (contact) ion pairs to species where the ions are separated by solvent molecules.
Contact Ion Pairs (CIP) vs. Solvent-Separated Ion Pairs (SSIP): In weakly coordinating solvents like toluene, lithium benzylamide exists predominantly as aggregated contact ion pairs, where the Li⁺ and the amide anion are in direct contact. In more polar, strongly coordinating solvents like THF or HMPA, an equilibrium with solvent-separated ion pairs can be established. uri.eduresearchgate.net In SSIPs, one or both ions are fully solvated, and their direct electrostatic interaction is shielded. nih.govacs.org
Solvation Number: The number of solvent molecules directly coordinated to the lithium cation can be investigated using low-temperature NMR. Techniques like ⁷Li,¹H-HOESY (Heteronuclear Overhauser Effect Spectroscopy) can establish through-space proximity between the lithium ion and protons of the solvent molecules, providing direct evidence of solvation and helping to elucidate the geometry of the solvated aggregate. researchgate.net The nature of the solvent profoundly influences the dominant aggregation state; for instance, THF tends to break down larger aggregates into smaller, solvated dimers or monomers.
The species present in a solution of lithium benzylamide are often not static but are in rapid exchange with one another. libretexts.org NMR spectroscopy is uniquely suited to study these dynamic processes.
Inter-aggregate Exchange: Lithium ions and amide ligands can exchange between different aggregate species (e.g., dimer ⇌ tetramer). If this exchange is fast on the NMR timescale, a single time-averaged signal is observed for each nucleus. At lower temperatures, this exchange can be slowed, leading to the "freezing out" of individual signals for each species. goettingen-research-online.de
Intra-aggregate Exchange: Dynamic processes can also occur within a single aggregate, such as the fluxional rearrangement of the (LiN) core or the exchange of coordinated solvent molecules.
Quantitative Analysis: By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energies (Ea) and rates of these exchange processes. aps.orgiucc.ac.il Two-dimensional exchange spectroscopy (2D-EXSY) can also be used to directly identify and quantify exchange pathways between different lithium environments, even when the process is slow on the 1D NMR timescale. libretexts.org
Other Spectroscopic Methods (e.g., IR, MS) for Structural Insights
Beyond nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy and mass spectrometry (MS) offer complementary data crucial for the structural elucidation of lithium;phenylmethanamine. While direct experimental spectra for this specific N-lithiated species are not widely published, its anticipated spectroscopic characteristics can be inferred from the well-documented spectra of its parent compound, phenylmethanamine (benzylamine), and the known effects of N-lithiation on related amine structures.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. In the context of this compound, the most significant spectral changes are expected to occur in the regions associated with the amine group upon deprotonation and subsequent lithiation.
The IR spectrum of the precursor, phenylmethanamine, displays characteristic absorption bands for a primary amine. researchgate.netchemicalbook.comnist.gov Key features include:
N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. spectroscopyonline.com For phenylmethanamine, these are observed at approximately 3372 and 3303 cm⁻¹. researchgate.net
N-H Bending: A scissoring vibration for the -NH₂ group is typically found in the range of 1590-1650 cm⁻¹. orgchemboulder.com
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is usually a strong band found between 1250-1335 cm⁻¹. orgchemboulder.com
Aromatic C-H Stretching: These absorptions appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The CH₂ group exhibits stretching vibrations just below 3000 cm⁻¹.
Upon formation of this compound, the most notable change in the IR spectrum would be the disappearance of the N-H stretching and bending vibrations due to the replacement of the amine protons with a lithium atom. The C-N bond character is also altered, which would likely lead to a shift in the position and intensity of its stretching frequency. Studies on the lithiation of other amines have been monitored using in-situ IR spectroscopy, confirming that these changes are observable and provide evidence of the reaction's progress. acs.orgnih.gov
Interactive Data Table: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Comments |
| > 3000 | Medium | Aromatic C-H Stretch | Expected to remain largely unchanged from phenylmethanamine. |
| < 3000 | Medium-Weak | Aliphatic C-H Stretch | Expected to remain largely unchanged from phenylmethanamine. |
| ~1600 | N/A | N-H Bend | This peak is expected to be absent upon N-lithiation. |
| 1250-1350 | Medium-Strong | C-N Stretch | The position of this peak may shift due to the presence of the Li-N bond. |
| 3300-3500 | N/A | N-H Stretch | These peaks are expected to be absent upon N-lithiation. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure. The mass spectrum of phenylmethanamine is well-characterized. chemicalbook.comnist.govnih.gov
For phenylmethanamine (molecular weight 107.15 g/mol ), the electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 107. nist.gov The fragmentation of amines is often dominated by α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For phenylmethanamine, the primary fragmentation pathway involves the loss of a hydrogen atom to form a stable iminium cation at m/z 106, or more significantly, the cleavage of the C-C bond between the phenyl and methylene (B1212753) groups, leading to the formation of the tropylium (B1234903) ion at m/z 91. massbank.eu Another prominent fragment is often observed at m/z 30, corresponding to [CH₂NH₂]⁺.
The mass spectrum of this compound would be significantly different. The molecular weight of this compound is approximately 113.11 g/mol (using ⁷Li). The ionization method would greatly influence the observed spectrum. Under certain conditions, a molecular ion peak corresponding to the lithiated species might be observed. The fragmentation pattern would likely still be influenced by the stability of benzylic cations. However, the presence of lithium could also lead to the formation of lithium-containing fragment ions. core.ac.uk The fragmentation would likely involve the organic part of the molecule, with characteristic losses leading to stable carbocations.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Ratio | Proposed Fragment | Comments |
| ~113 | [C₇H₈NLi]⁺ | Putative molecular ion (assuming ⁷Li). Its observation would depend on the ionization technique. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment expected from the loss of •CH₂NLi. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of the aminomethyl group. |
| 36 | [CH₂NLi]⁺ | A potential fragment containing the lithiated amino group. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations of Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure and properties of molecules. It is extensively used to investigate the structure and stability of lithium amides. While specific DFT studies on lithium benzylamide are not abundant in publicly accessible literature, the principles and findings from related lithium amide systems provide a robust framework for understanding its behavior.
Geometry optimizations using DFT functionals like B3LYP, often paired with basis sets such as 6-31G* or larger, are standard procedures for predicting the structure of lithium amides researchgate.netnih.gov. For lithium benzylamide, such calculations would be expected to yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. A crucial aspect of such a study would be the comparison of the computed geometry with experimental data, such as the crystal structure available in the Crystallography Open Database (COD) under entry 7110452 nih.gov.
DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For lithium benzylamide, key structural features of interest include the Li-N bond length, the geometry around the nitrogen atom, and the orientation of the benzyl (B1604629) group. Theoretical studies on similar lithium amides have shown that the geometry at the nitrogen center can be planar or pyramidal, and DFT can predict the energetically preferred state nih.gov.
Table 1: Representative DFT-Calculated Geometric Parameters for a Generic Lithium Amide Monomer
| Parameter | Typical Calculated Value |
| Li-N Bond Length | 1.85 - 2.05 Å |
| C-N Bond Length | 1.45 - 1.50 Å |
| Li-N-C Bond Angle | 110 - 120° |
| Dihedral Angle (Li-N-C-C) | Varies with conformation |
| Note: This table presents typical values observed in DFT studies of various lithium amides and serves as an illustrative example. |
To understand the nature of the chemical bonds within lithium benzylamide, particularly the Li-N bond, computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed nih.gov. These analyses are performed on the electron density distribution calculated by DFT.
QTAIM analysis characterizes the bond based on the properties of the electron density at the bond critical point (BCP). For the Li-N bond in lithium amides, the analysis typically reveals a low electron density and a positive Laplacian of the electron density, which is characteristic of a predominantly ionic interaction (a closed-shell interaction) nih.govresearchgate.net.
NBO analysis provides a picture of localized bonds and lone pairs. It can quantify the charge transfer between atoms and the extent of orbital overlap. In lithium amides, NBO calculations consistently show a significant negative charge on the nitrogen atom and a positive charge on the lithium atom, further supporting the ionic nature of the Li-N bond nih.govresearchgate.net. Despite its primary ionic character, a degree of covalent contribution is also recognized, which influences the compound's structure and reactivity nih.gov.
Table 2: Illustrative NBO and AIM Data for a Representative Li-N Bond in a Lithium Amide
| Analysis Method | Parameter | Typical Value | Interpretation |
| NBO | Charge on Li | +0.8 to +0.9 | Highly ionic character |
| Charge on N | -1.1 to -1.3 | High negative charge on nitrogen | |
| AIM | Electron Density at BCP (ρ) | Low (e.g., < 0.1 a.u.) | Indicates a weak bond |
| Laplacian of ρ at BCP (∇²ρ) | Positive | Characteristic of ionic bonding | |
| Note: These values are illustrative and based on studies of various lithium amides. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reaction Mechanisms
Investigating the reaction mechanisms of lithium benzylamide, especially in solution or in the presence of other reagents, often requires considering the surrounding environment. QM/MM methods are powerful tools for this purpose frontiersin.org. In this approach, the reacting species (e.g., lithium benzylamide and a substrate) are treated with a high-level quantum mechanics method, while the surrounding solvent molecules or other parts of a larger system are described using a more computationally efficient molecular mechanics force field frontiersin.orgnsf.gov.
This hybrid approach allows for the study of solvent effects on reaction barriers and pathways, which is crucial for understanding reactivity in a realistic chemical environment. For example, a QM/MM simulation could model the deprotonation of a substrate by lithium benzylamide in a solvent like tetrahydrofuran (B95107) (THF), providing insights into the structure of the transition state and the role of solvent coordination to the lithium ion researchgate.netfrontiersin.org.
Molecular Dynamics Simulations to Study Reaction Pathways
Molecular dynamics (MD) simulations are used to study the time evolution of a molecular system, providing insights into its dynamic behavior acs.orgnih.gov. When combined with quantum mechanical calculations (ab initio MD) or reactive force fields, MD simulations can be used to explore reaction pathways, identify intermediates, and understand the dynamics of bond-breaking and bond-forming events aip.orgrsc.org.
For lithium benzylamide, MD simulations could be employed to study its aggregation dynamics in solution, the exchange of ligands, or the dynamic process of a reaction. For instance, a simulation could track the trajectory of a proton transfer reaction, revealing the concerted motions of the atoms and solvent molecules involved acs.orgnih.gov. Such simulations are computationally intensive but offer a powerful window into the dynamic nature of chemical reactions that static calculations of reactants, products, and transition states cannot provide.
Prediction of Reactivity and Selectivity
Computational chemistry provides several tools to predict the reactivity and selectivity of compounds like lithium benzylamide. The calculated electronic properties are often used as descriptors of reactivity. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) can be related to the nucleophilicity of the amide, while the distribution of electrostatic potential can indicate the most likely sites for electrophilic attack.
For lithium benzylamide, the high negative charge on the nitrogen atom, as revealed by population analyses, clearly identifies it as the primary basic and nucleophilic center. Computational models can be used to compare the reactivity of lithium benzylamide with other bases by calculating the energetics of acid-base reactions with a reference acid. Furthermore, transition state theory, combined with DFT calculations of reaction energy profiles, can be used to predict the selectivity (e.g., regioselectivity or stereoselectivity) in reactions where multiple products are possible.
Studies of Metal-Ligand Interactions and Aggregation
A defining feature of many organolithium compounds, including lithium amides, is their tendency to form aggregates (e.g., dimers, trimers, tetramers) in both the solid state and in solution nih.govwikipedia.org. These aggregation states can significantly influence the compound's solubility, stability, and reactivity.
Computational studies are vital for understanding the structure and stability of these aggregates. DFT calculations can be used to determine the geometries of various aggregates and to calculate the aggregation energies, revealing the thermodynamic driving forces for their formation nih.gov. The calculations often show that aggregation is highly favorable, with the formation of cyclic structures held together by Li-N bonds.
Furthermore, these studies can explore the interaction of the aggregates with solvent molecules or other ligands. The coordination of solvent molecules like THF to the lithium centers is a key factor in breaking up larger aggregates into smaller, often more reactive, species. Computational models can quantify the binding energies of these ligands and elucidate the mechanism of deaggregation, which is often a prerequisite for reactivity nih.gov. The interplay between the phenylmethanamine ligand, the lithium cation, and potentially other solvent or reactant molecules is a complex phenomenon that theoretical studies are well-suited to unravel nih.govwikipedia.org.
Advanced Synthetic Applications in Organic Chemistry
Stereoselective Synthesis of Beta-Amino Acids and Beta-Lactams
The synthesis of enantiomerically pure β-amino acids and their cyclic counterparts, β-lactams, is of great interest due to their presence in numerous biologically active compounds and their use as building blocks in medicinal chemistry. hilarispublisher.com Lithium amides, including lithium benzylamide, are effective reagents for achieving high stereoselectivity in these syntheses.
One primary method involves the stereoselective Michael addition (conjugate addition) of lithium amides to α,β-unsaturated esters. This approach has proven to be an efficient pathway for preparing alicyclic β-amino acids in their homochiral form. nih.gov For instance, the conjugate addition of lithium dibenzylamide to specific α,β-unsaturated esters can proceed with high stereoselectivity. The resulting N,N-dialkyl β-amino esters can then be transformed through a few steps into the desired β-amino acids. nih.gov
In some cases, the stereochemical outcome of the reaction can be influenced by reaction conditions. For example, under alkaline conditions, certain cis-β-amino esters formed from these reactions can undergo isomerization at the carboxylic function to yield the corresponding trans-amino esters in excellent yields. nih.gov This rapid and quantitative isomerization provides a strategic advantage, allowing for the selective synthesis of less-favored isomers on a gram scale. nih.gov
The conjugate addition of lithium amides can also be part of tandem reactions. For instance, a lithium amide can initiate a conjugate addition to an appropriate substrate, followed by an intramolecular enolate cyclization, leading to the asymmetric construction of cyclic β-amino acid derivatives like piperidines with high diastereoselectivity. nih.gov Similarly, tandem conjugate addition-aldol reactions using lithium amides on ε- and ζ-oxo-α,β-unsaturated esters can yield five- and six-membered cyclic β-amino esters. nih.gov Subsequent N-deprotection via hydrogenolysis of the benzyl (B1604629) groups furnishes polyfunctionalized cyclic β-amino acid derivatives in high enantiomeric and diastereomeric excess. nih.gov
Enantioselective Functionalization Using Chiral Lithium Amides
Chiral lithium amides are powerful tools for enantioselective functionalization, acting as non-covalent, or "traceless," chiral auxiliaries. nih.gov This approach avoids the need for covalently attaching and later removing a chiral auxiliary from the substrate. Lithium amides are particularly suitable for this role because they are known to form well-defined mixed aggregates with lithium enolates, creating a chiral environment that directs asymmetric bond formation. nih.gov
Homochiral lithium amides derived from benzylamine (B48309), such as lithium N-benzyl-N-α-methylbenzylamide, are instrumental in asymmetric synthesis. nih.gov The product distribution in the conjugate addition of this chiral lithium amide to substrates like dimethyl-(E,E)-nona-2,7-dienedioate can be controlled to selectively yield either a cyclic β-amino ester or an acyclic bis-β-amino ester, both with high diastereoselectivity. nih.gov Studies have shown that the stereoselectivity is often highest when using α-branched N-substituents on the amide, such as the α-methylbenzyl group. nih.gov
These chiral lithium amides have been successfully employed in highly enantio- and diastereoselective conjugate additions to generate products with adjacent stereogenic carbon centers. nih.gov The use of these reagents with various α,β-unsaturated esters, including those with heteroaryl substituents, consistently affords products with high diastereomeric ratios and enantiomeric excesses. nih.gov Chiral lithium amides are also effective in directing enantioselective alkylations and aldol (B89426) additions of lithium enediolates derived directly from carboxylic acids, enabling the construction of tetrasubstituted and quaternary stereogenic centers with high enantioselectivity. nih.gov The chiral auxiliary can often be recovered in high yield through a simple acid-base aqueous extraction after the reaction is complete. nih.gov
Table 1: Examples of Enantioselective Reactions Mediated by Chiral Lithium Amides
| Reaction Type | Substrate Example | Chiral Lithium Amide Auxiliary | Product Type | Selectivity |
|---|---|---|---|---|
| Conjugate Addition | Methyl Cinnamate | Chiral Tetramine-based Li-amide | Adduct with adjacent stereocenters | 96% ee, single diastereomer |
| Conjugate Addition | Methyl (E)-crotonate | Chiral Tetramine-based Li-amide | Functionalized β-amino ester precursor | 93% ee |
| Conjugate Addition | 3-Indolyl Acrylate | Chiral Tetramine-based Li-amide | Heteroaryl-substituted adduct | >30:1 dr, 98% ee |
Role in Complex Molecule Synthesis (e.g., carbapenem (B1253116) intermediates)
The structural frameworks of complex natural products and pharmaceuticals often demand precise stereochemical control during their synthesis. Lithium benzylamide and its derivatives serve as critical reagents in constructing key intermediates for such molecules. A notable example is their application in the synthesis of carbapenems, a class of β-lactam antibiotics.
The carbapenem core structure features specific stereochemistry that is crucial for its biological activity. The biosynthesis of simple carbapenems involves intermediates like (3S,5S)- and (3S,5R)-carbapenam carboxylic acids. nih.gov Synthetic strategies aiming to construct these complex structures often rely on stereocontrolled reactions where lithium amides can play a key role. For instance, the formation of the β-lactam ring or the introduction of substituents with the correct stereochemistry can be achieved through reactions facilitated by lithium amides, such as intramolecular cyclizations or stereoselective alkylations of β-lactam enolates.
While direct examples involving lithium phenylmethanamine in published carbapenem total syntheses are highly specific, the principles of stereoselective bond formation outlined in the previous sections are directly applicable. The ability of chiral lithium amides to control the stereochemistry of enolate reactions is fundamental to building the chiral centers present in carbapenem intermediates. The synthesis of (3S,5S)-carbapenam carboxylic acid, for example, requires the establishment of two specific stereocenters, a task well-suited for the methodologies enabled by chiral lithium amides. nih.gov
Catalytic Applications
Beyond their stoichiometric use as strong bases and nucleophiles, lithium amides are also finding applications as catalysts in a variety of organic transformations. While much of the research into the catalytic activity of lithium amides focuses on inorganic systems like lithium amide (LiNH2) for ammonia (B1221849) decomposition, the principles extend to organolithium amides in organic synthesis. bham.ac.ukacs.orgrsc.org
Lithium amides can catalyze reactions such as the hydroboration of nitriles. For example, lithium hexamethyldisilazide (LiHMDS), a related lithium amide, has been shown to be an effective catalyst for this transformation, which converts nitriles to primary amines. rsc.org Mechanistic studies suggest that the catalytic cycle may involve lithium amidinate intermediates. rsc.org Given the structural and chemical similarities, lithium benzylamide can be expected to exhibit analogous catalytic activity in certain transformations. The catalytic role often involves the lithium cation acting as a Lewis acid to activate a substrate, while the amide portion acts as a base or nucleophile, facilitating the reaction in a catalytic cycle.
The development of catalytic systems using earth-abundant and inexpensive main-group metals like lithium is a growing area of interest. rsc.org The use of lithium amides as catalysts provides an attractive alternative to more expensive and toxic transition metal catalysts for various transformations, including C-C and C-N bond formation.
Future Research Directions and Unexplored Avenues
Development of Novel Lithium-Phenylmethanamine Reagents
The versatility of lithium phenylmethanamine can be significantly expanded through the strategic introduction of functional groups onto the phenyl ring or the benzylamine (B48309) backbone. The directed ortho-lithiation of substituted N-benzylpivalamides and N'-benzyl-N,N-dimethylureas has demonstrated that various substituents can be introduced at specific positions on the aromatic ring. researchgate.netarkat-usa.org Future research should focus on the systematic synthesis and isolation of these functionalized lithium benzylamide reagents.
A primary objective will be to explore how electronic and steric modifications influence the reactivity and selectivity of the lithium amide. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the basicity and nucleophilicity of the amide. Similarly, sterically demanding substituents can enhance selectivity in reactions sensitive to steric hindrance. researchgate.net The synthesis of these novel reagents will enable a more profound understanding of structure-reactivity relationships and pave the way for their application in a broader range of chemical transformations.
Table 1: Representative Lithiation-Substitution Reactions of Substituted Benzylamines
| Substrate | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Benzylpivalamide | t-BuLi | Benzophenone | N-(2-(hydroxydiphenylmethyl)benzyl)pivalamide | High | researchgate.net |
| N'-(4-Methoxybenzyl)-N,N-dimethylurea | t-BuLi | Iodine | N'-(2-Iodo-4-methoxybenzyl)-N,N-dimethylurea | High | arkat-usa.org |
Exploration of New Reaction Classes
While lithium amides are well-established as strong bases, their application as nucleophiles and in catalytic systems is an area ripe for exploration. Future investigations should systematically explore the utility of lithium phenylmethanamine and its derivatives in a variety of modern synthetic reactions.
One promising area is in C-H functionalization reactions . The ability of organolithium reagents to deprotonate otherwise inert C-H bonds opens up new avenues for direct molecular modification. acs.org Research into the use of lithium benzylamide for the directed C-H activation of various substrates could lead to novel and more efficient synthetic routes.
Another area of significant potential is in cross-coupling reactions . While organolithium reagents have been used in some cross-coupling protocols, their full potential, particularly for lithium amides as coupling partners, remains largely untapped. acs.orgnih.govrsc.org The development of palladium- or other transition-metal-catalyzed cross-coupling reactions involving lithium benzylamide could provide new methods for the formation of carbon-nitrogen bonds. acs.org
Furthermore, the role of lithium amides as initiators in anionic polymerization presents another frontier. datapdf.com The use of functionalized lithium benzylamide initiators could allow for the synthesis of polymers with specific end-group functionalities, leading to materials with tailored properties.
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms, aggregation states, and solution structures of lithium phenylmethanamine reagents is crucial for their rational design and application. Future research must leverage advanced spectroscopic and computational tools to gain deeper insights into these aspects.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly using 6Li and 15N isotopes, is a powerful technique for studying the aggregation of organolithium compounds in solution. nih.govscielo.bracs.orgnih.gov Such studies can elucidate the nature of the active species in a reaction, whether it be a monomer, dimer, or higher-order aggregate, and how the aggregation state is influenced by solvent and additives. nih.govscielo.bracs.org
In situ Infrared (IR) and Raman spectroscopy can provide real-time information about the transformation of reactants into products, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.
Complementing these experimental techniques, Density Functional Theory (DFT) calculations can offer detailed insights into reaction pathways, transition state geometries, and the electronic structure of intermediates. researchgate.net DFT studies can help to rationalize observed selectivities and predict the reactivity of new lithium benzylamide reagents, thereby guiding experimental design. researchgate.net
Table 2: Spectroscopic and Computational Tools for Mechanistic Studies
| Technique | Information Gained | Reference |
|---|---|---|
| 6Li, 15N NMR | Aggregation state, solution structure, mixed aggregates | nih.govscielo.bracs.org |
| In situ IR/Raman | Reaction kinetics, identification of intermediates | N/A |
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are becoming increasingly important in both academic and industrial research. Future work on lithium phenylmethanamine should prioritize the development of more sustainable synthetic and application protocols.
A key area of focus is the use of greener solvents . Recent studies have shown that some lithium amide-mediated reactions can be performed in more environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even under aerobic conditions, which represents a significant departure from the traditional requirement for strictly anhydrous and inert atmospheres. rsc.org Exploring the compatibility of lithium benzylamide with a wider range of green solvents is a critical next step.
Another important aspect is the development of catalytic applications . While lithium amides are often used as stoichiometric reagents, their potential as catalysts is an emerging area of interest. bham.ac.ukbirmingham.ac.ukrsc.orgrsc.org For example, lithium amides have shown catalytic activity in the hydroboration of nitriles and in ammonia (B1221849) decomposition. bham.ac.ukbirmingham.ac.ukrsc.orgrsc.org Investigating the catalytic potential of lithium benzylamide in various organic transformations could lead to more atom-economical and sustainable processes.
Expanding Chiral Ligand Design for Enhanced Asymmetric Induction
Chiral lithium amides are powerful tools for asymmetric synthesis, capable of effecting enantioselective deprotonations and other stereoselective transformations. rsc.orgorganicreactions.orgiupac.orgresearchgate.netrsc.org The development of new chiral ligands derived from phenylmethanamine is a highly promising avenue for future research.
The modular nature of benzylamine allows for the synthesis of a diverse array of chiral ligands through modification of the amine, the benzylic position, or the aromatic ring. mdpi.comcore.ac.uk Future efforts should focus on the rational design of new chiral benzylamine-derived ligands to enhance enantioselectivity in a wider range of reactions. This includes the development of ligands that can operate effectively in catalytic amounts.
The systematic screening of these new ligands in various asymmetric reactions, such as the desymmetrization of prochiral ketones and the kinetic resolution of racemic mixtures, will be essential to identify the most effective ligand-substrate combinations. organicreactions.orgrsc.org The insights gained from these studies will contribute to the broader field of asymmetric catalysis and expand the synthetic utility of chiral lithium amides. acs.orgnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Lithium;phenylmethanamine (Lithium benzylamide) |
| N-Benzylpivalamide |
| N'-(4-Methoxybenzyl)-N,N-dimethylurea |
| N-(2-Methoxybenzyl)pivalamide |
| N'-(2-Iodo-4-methoxybenzyl)-N,N-dimethylurea |
| N-(2-(hydroxydiphenylmethyl)benzyl)pivalamide |
| N-(2-(hydroxydiphenylmethyl)-6-methoxybenzyl)pivalamide |
| Benzophenone |
| Iodine |
| t-Butyllithium (t-BuLi) |
Q & A
Q. How can researchers optimize reaction conditions for high-yield phenylmethanamine coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
